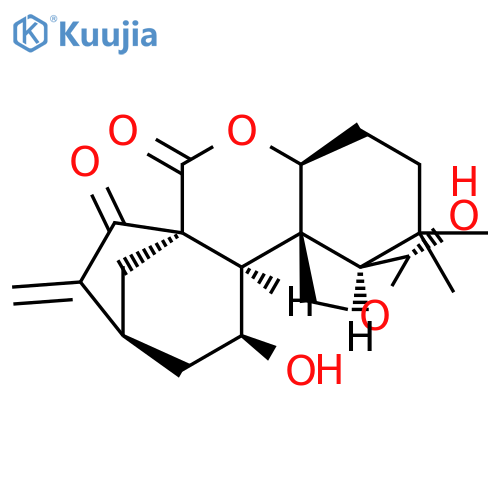

Cas no 20086-60-6 (Enmein,13-deoxy-5-hydroxy-, (5a)-)

20086-60-6 structure

商品名:Enmein,13-deoxy-5-hydroxy-, (5a)-

Enmein,13-deoxy-5-hydroxy-, (5a)- 化学的及び物理的性質

名前と識別子

-

- Enmein,13-deoxy-5-hydroxy-, (5a)-

- Epinodosin

- 5H-5a,8-Methano-11H-cyclohepta[c]furo[3,4-e][1]benzopyran, enmein deriv.

- 5H-5a,8-Methano-11H-cyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione,1,2,3,3ab,8b,9,10,10a,13,13ab-decahydro-10a,13-dihydroxy-1,1-dimethyl-7-methylene- (8CI)

- (5alpha)-13-Deoxy-5-hydroxyenmein

- DTXSID60330613

- (1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0^{1,13.0^{4,12.0^{8,12]nonadecane-2,18-dione

- Epindosin

- 10391-09-0

- NSC-285659

- 9,14-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

- 20086-60-6

- NSC285659

- FS-7661

- HY-N8658

- CHEMBL1081333

- CS-0148861

- AKOS040761687

- DA-63229

- (1S,4S,8R,9R,12S,13S,14S,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo(14.2.1.01,13.04,12.08,12)nonadecane-2,18-dione

- SCHEMBL25383955

- (1S,4S,8R,9R,12S,13S,14S,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

-

- インチ: InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11+,12+,13-,14-,16-,19+,20+/m1/s1

- InChIKey: WZYJEEIAFBHYJS-YXZSDFPZSA-N

- ほほえんだ: C=C1[C@@H]2C[C@@H]([C@@H]3[C@@](C2)(C1=O)C(=O)O[C@H]4CCC(C)(C)[C@H]5[C@H](O)OC[C@]435)O

計算された属性

- せいみつぶんしりょう: 362.17293854g/mol

- どういたいしつりょう: 362.17293854g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 0

- 複雑さ: 728

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 8

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 93.1Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 245-248 ºC

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

Enmein,13-deoxy-5-hydroxy-, (5a)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3973-5mg |

Epinodosin |

20086-60-6 | 5mg |

¥ 3330 | 2024-07-20 | ||

| TargetMol Chemicals | TN3973-5 mg |

Epinodosin |

20086-60-6 | 98% | 5mg |

¥ 3,330 | 2023-07-11 | |

| TargetMol Chemicals | TN3973-1 mL * 10 mM (in DMSO) |

Epinodosin |

20086-60-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3430 | 2023-09-15 | |

| TargetMol Chemicals | TN3973-1 ml * 10 mm |

Epinodosin |

20086-60-6 | 1 ml * 10 mm |

¥ 3430 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E84060-5mg |

Epinodosin |

20086-60-6 | ,HPLC≥95% | 5mg |

¥3438.0 | 2023-09-07 | |

| Aaron | AR00BKAX-5mg |

Epindosin |

20086-60-6 | 98% | 5mg |

$541.00 | 2025-02-13 | |

| A2B Chem LLC | AF38429-5mg |

Epindosin |

20086-60-6 | ≥98% | 5mg |

$677.00 | 2024-04-20 |

Enmein,13-deoxy-5-hydroxy-, (5a)- 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

20086-60-6 (Enmein,13-deoxy-5-hydroxy-, (5a)-) 関連製品

- 10391-09-0(Enmein,13-deoxy-5-hydroxy-, (5b)-)

- 10391-08-9(7H-5a,8-Methano-11H-cyclohepta[c]furo[3,4-e][1]benzopyran-5,6-dione,decahydro-13-hydroxy-1,1-dimethyl-7-methylene-,(3aS,5aS,8R,10aS,10bS,13R,13aR)-)

- 3776-39-4(Enmein)

- 66548-01-4(Angustifolin)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 503537-97-1(4-bromooct-1-ene)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:20086-60-6)Epinodosin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ